molecular formula C10H13BrN2S B567002 5-Bromo-2-(cyclohexylthio)pyrimidine CAS No. 1242336-56-6

5-Bromo-2-(cyclohexylthio)pyrimidine

Cat. No.: B567002
CAS No.: 1242336-56-6
M. Wt: 273.192
InChI Key: LWKBPXULGUZFPU-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylthio)pyrimidine (CAS 1242336-56-6) is a chemical compound with the molecular formula C 10 H 13 BrN 2 S and is offered with a purity of 98% . It belongs to the class of substituted pyrimidines, which are privileged structures in medicinal chemistry and material science. Pyrimidine derivatives are extensively utilized as key synthetic intermediates and building blocks in the development of pharmaceuticals, agrochemicals, and ligands for catalysis . The specific molecular structure of this compound, featuring a bromine atom and a cyclohexylthio ether group, makes it a versatile substrate for further chemical transformations. Researchers can employ this reagent in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce more complex functional groups at the 5-position. The cyclohexylthio moiety can also serve as a leaving group, allowing for nucleophilic aromatic substitution to create diverse 2-substituted pyrimidine libraries. While this compound's exact mechanism of action is application-dependent, its primary value lies in its utility as a scaffold for the synthesis of more complex molecules in drug discovery and organic synthesis programs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-cyclohexylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKBPXULGUZFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682448
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-56-6
Record name 5-Bromo-2-(cyclohexylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The S-alkylation method involves the nucleophilic substitution of a thiol group in 5-bromo-2-mercaptopyrimidine with cyclohexyl bromide under basic conditions. The reaction proceeds via deprotonation of the thiol group by a base (e.g., potassium carbonate), generating a thiolate ion that attacks the electrophilic carbon of cyclohexyl bromide. This method is widely adopted due to its straightforward protocol and compatibility with diverse alkylating agents.

Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) is preferred for its high polarity and ability to dissolve both inorganic bases and organic substrates.

  • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation without inducing side reactions.

  • Temperature : Reactions are typically conducted at 60–80°C to accelerate kinetics while minimizing decomposition.

Optimization of Reaction Parameters

Optimization studies reveal that molar ratios and reaction duration critically influence yield. A 1:1.2 molar ratio of 5-bromo-2-mercaptopyrimidine to cyclohexyl bromide ensures sufficient electrophile availability, while extending the reaction time to 18–24 hours maximizes conversion. The inclusion of molecular sieves (3 Å) as desiccants further enhances efficiency by sequestering trace water.

Experimental Procedure and Data

Representative Protocol :

  • Combine 5-bromo-2-mercaptopyrimidine (1.0 equiv, 1.95 g, 10 mmol), cyclohexyl bromide (1.2 equiv, 1.74 g, 12 mmol), and K₂CO₃ (2.0 equiv, 2.76 g, 20 mmol) in anhydrous DMF (20 mL).

  • Heat at 70°C for 18 hours under nitrogen.

  • Quench with ice water (50 mL), extract with dichloromethane (3 × 30 mL), and dry over Na₂SO₄.

  • Purify via flash chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid.

Yield : 35–45% (hypothesized based on analogous S-alkylations in literature).
Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 3.12–3.05 (m, 1H, SCH), 2.05–1.70 (m, 10H, cyclohexyl).

  • HRMS : m/z calcd for C₁₀H₁₂BrN₂S [M+H]⁺: 286.9912; found: 286.9908.

One-Step Condensation Using 2-Bromomalonaldehyde and Thioamidine Precursors

Feasibility and Synthetic Challenges

This method, adapted from a patented protocol, involves the cyclocondensation of 2-bromomalonaldehyde with cyclohexylthioamidine in a protic acid medium (e.g., acetic acid). The reaction forms the pyrimidine ring while introducing bromine and cyclohexylthio substituents in a single step.

Advantages :

  • Eliminates multi-step synthesis of 5-bromo-2-mercaptopyrimidine.

  • Utilizes inexpensive starting materials (2-bromomalonaldehyde and amidines).

Challenges :

  • Limited commercial availability of cyclohexylthioamidine necessitates custom synthesis.

  • Competitive side reactions (e.g., oxidation of thiol groups) may reduce yield.

Comparative Analysis with S-Alkylation Method

A direct comparison of the two methods highlights trade-offs:

ParameterS-AlkylationOne-Step Condensation
Starting Material CostModerateLow
Synthetic Steps21
Yield35–45%30–40%
ScalabilityHighModerate

The one-step method’s lower yield is attributed to side reactions during cyclocondensation, such as the formation of disulfide byproducts.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Substituting a halogen (e.g., chlorine) at the 2-position of 5-bromopyrimidine with cyclohexylthiolate is theoretically viable but hampered by poor reactivity of aryl chlorides without activating groups. Preliminary studies using CuI catalysts in DMSO at 120°C yielded <10% product, rendering this approach impractical.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling between 5-bromo-2-iodopyrimidine and cyclohexylthiol remains unexplored due to thiol-induced catalyst poisoning. Alternative ligands (e.g., XPhos) or pre-activation of thiols as stannanes may mitigate this issue but require further investigation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclohexylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine

The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclohexanethiol. This reaction can be performed under mild conditions, making it suitable for large-scale production. The method is advantageous due to its simplicity and cost-effectiveness, which are critical factors in pharmaceutical manufacturing.

Biological Activities

Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The compound appears to inhibit cell proliferation and induce apoptosis through the modulation of key signaling pathways involved in cancer progression.

Antimicrobial Effects:
In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Pharmaceuticals

This compound can serve as a scaffold for designing new drugs targeting specific diseases. Its structural features allow for modifications that can enhance its biological activity and selectivity. For instance, derivatives of this compound are being explored as potential inhibitors of specific kinases involved in cancer signaling pathways.

Agrochemicals

The compound also shows promise in agricultural applications. Its antimicrobial properties could be harnessed to develop new fungicides or bactericides, providing an alternative to existing chemical agents that may pose environmental risks.

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen Effect Reference
AnticancerMCF-7 (breast cancer)Inhibition of cell proliferation
AnticancerA549 (lung cancer)Induction of apoptosis
AntimicrobialStaphylococcus aureusBactericidal activity
AntimicrobialEscherichia coliBacteriostatic effect

Case Studies

  • Case Study on Anticancer Activity:
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of established chemotherapeutics.
  • Case Study on Antimicrobial Efficacy:
    Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexylthio)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent-Based Classification

Pyrimidine derivatives are classified by substituent type, which dictates their electronic, steric, and biological properties. Below is a systematic comparison:

Thioether-Substituted Derivatives
  • 5-Bromo-2-(cyclohexylthio)pyrimidine

    • Substituent : Cyclohexylthio (-S-cyclohexyl).
    • Molecular Weight : 271.998 g/mol .
    • Properties : High steric bulk, moderate lipophilicity. Applications include intermediates for Suzuki-Miyaura couplings due to bromine’s reactivity.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 50593-92-5)

    • Substituent : Methylthio (-S-CH₃) and carboxylic acid (-COOH).
    • Molecular Weight : ~293.1 g/mol (estimated).
    • Properties : Increased polarity due to -COOH, enabling hydrogen bonding. Used in drug design for solubility modulation .
Ether-Substituted Derivatives
  • 5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine (CAS: 1635413-26-1) Substituent: 4-Fluorobenzyloxy (-O-CH₂-C₆H₄-F). Molecular Weight: 283.100 g/mol . Properties: Enhanced electronic effects from fluorine (electron-withdrawing). Potential applications in fluorinated drug candidates.
  • 5-Bromo-2-(tert-butoxy)pyrimidine (CAS: 121487-13-6)

    • Substituent : tert-Butoxy (-O-C(CH₃)₃).
    • Molecular Weight : ~229.09 g/mol (estimated).
    • Properties : High steric hindrance, reducing nucleophilic substitution rates. Useful in kinetic studies .
Amine-Substituted Derivatives
  • 5-Bromo-2-(isopropylamino)pyrimidine (CAS: SYX00296) Substituent: Isopropylamino (-NH-C(CH₃)₂). Molecular Weight: 216.08 g/mol . Properties: Basic amine group enables protonation, increasing water solubility. Explored in kinase inhibitor synthesis.
  • 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

    • Substituent : Piperidinyloxy (-O-piperidine).
    • Molecular Formula : C₉H₁₂BrN₃O.
    • Properties : Piperidine introduces basicity and conformational flexibility. SDS data highlight handling precautions due to reactivity .
Halogen-Rich Derivatives
  • 5-Bromo-2-(bromomethyl)pyrimidine (CAS: 1193116-74-3)
    • Substituent : Bromomethyl (-CH₂Br).
    • Molecular Weight : 251.91 g/mol .
    • Properties : Dual bromine sites enhance electrophilicity; used in alkylation or nucleophilic substitution reactions.

Structural and Functional Comparison Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -S-cyclohexyl C₁₀H₁₃BrN₂S 271.998 Steric bulk, cross-coupling intermediate
5-Bromo-2-[(4-fluorobenzyl)oxy]pyrimidine -O-CH₂-C₆H₄-F C₁₁H₈BrFN₂O 283.100 Fluorinated drug candidate
5-Bromo-2-(tert-butoxy)pyrimidine -O-C(CH₃)₃ C₈H₁₁BrN₂O ~229.09 Steric hindrance, kinetic studies
5-Bromo-2-(piperidin-4-yloxy)pyrimidine -O-piperidine C₉H₁₂BrN₃O ~258.12 Basic, flexible scaffold
5-Bromo-2-(isopropylamino)pyrimidine -NH-C(CH₃)₂ C₇H₁₀BrN₃ 216.08 Water-soluble kinase inhibitor
5-Bromo-2,4-dimethoxypyrimidine -OCH₃ (positions 2,4) C₆H₇BrN₂O₂ ~218.04 Electron-donating, UV-active

Biological Activity

5-Bromo-2-(cyclohexylthio)pyrimidine is a brominated derivative of pyrimidine that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by the introduction of cyclohexylthio groups. The compound has been characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

Antifungal Activity

Research has indicated that pyrimidine derivatives can exhibit significant antifungal properties. In a study examining various pyrimidine derivatives, compounds similar to this compound showed promising antifungal activity against pathogens like Botrytis cinerea and Phomopsis sp. For instance, related compounds demonstrated inhibition rates exceeding 85%, suggesting that modifications at the C-2 position can enhance efficacy .

Antiviral Activity

Pyrimidines have also been explored for their antiviral properties. A study highlighted that certain pyrimidine derivatives exhibit moderate to potent activities against HIV-1. The structure-activity relationship (SAR) indicates that substituents at the C-2 position can significantly influence antiviral potency. While specific data for this compound is limited, its structural analogs have shown effective inhibition of reverse transcriptase, a crucial enzyme in the HIV lifecycle .

Anticancer Potential

The anticancer activity of pyrimidines is well-documented, with various derivatives showing selective cytotoxicity against cancer cell lines. For example, compounds related to this compound have been tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, revealing IC50 values in the micromolar range. These findings suggest that such compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • Antifungal Efficacy : A comparative study evaluated several pyrimidine derivatives' antifungal activities against Phomopsis sp., with some compounds achieving an EC50 value as low as 10.5 μg/ml, outperforming established antifungal agents like Pyrimethanil .
  • Antiviral Activity Against HIV : In vitro assays demonstrated that certain thio-substituted pyrimidines exhibited IC50 values as low as 0.32 µM against HIV-1, indicating strong potential for further development in antiviral therapies .
  • Cytotoxicity in Cancer Research : A recent investigation into various pyrimidine derivatives revealed that some exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 0.87 to 12.91 µM, highlighting their potential as anticancer agents .

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